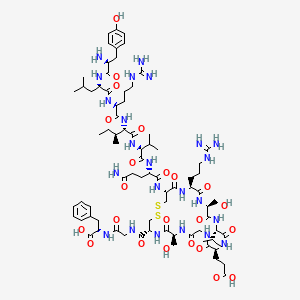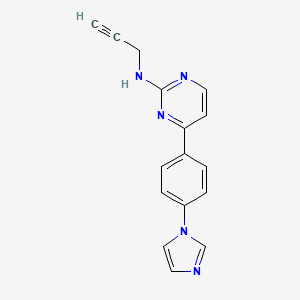
ARV-825
Descripción general
Descripción
ARV-825 es un compuesto novedoso que pertenece a la clase de las quimeras de direccionamiento a proteolisis (PROTAC). Está diseñado para dirigirse y degradar la proteína 4 que contiene dominio bromodominio (BRD4), un miembro de la familia de proteínas bromodominio y extra-terminal (BET). BRD4 juega un papel crucial en la regulación de la expresión genética y se ha visto involucrado en varios tipos de cáncer. This compound ha mostrado una actividad antitumoral prometedora al degradar eficazmente BRD4 e inhibir el crecimiento de las células cancerosas .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
ARV-825 ejerce sus efectos a través del siguiente mecanismo:
Objetivos moleculares: El objetivo principal de this compound es BRD4, una proteína involucrada en la regulación de la expresión genética al unirse a las histonas acetiladas.
Vías involucradas: this compound recluta la ligasa de ubiquitina E3 cereblón a BRD4, lo que lleva a la ubiquitinación y degradación de BRD4 por el proteasoma. .
Análisis Bioquímico
Biochemical Properties
ARV-825 plays a crucial role in biochemical reactions by recruiting BRD4 to the E3 ubiquitin ligase cereblon, leading to the ubiquitination and subsequent proteasomal degradation of BRD4 . The compound binds to the bromodomains BD1 and BD2 of BRD4 with high affinity, with dissociation constants (Kd) of 90 nM and 28 nM, respectively . This interaction results in the efficient degradation of BRD4, thereby inhibiting its function in gene transcription regulation .
Cellular Effects
This compound has been shown to exert significant effects on various cell types and cellular processes. In T-cell acute lymphoblastic leukemia (T-ALL) cells, this compound suppresses cell proliferation by arresting the cell cycle and inducing apoptosis . The compound also reduces the viability of gastric cancer cells by inducing cell cycle block and apoptosis . Additionally, this compound influences cell signaling pathways by degrading BRD4, which in turn reduces the levels of c-MYC and polo-like kinase 1 (PLK1) proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its function as a PROTAC, which facilitates the degradation of BRD4 through the ubiquitin-proteasome system . This compound consists of a BRD4 binding group (OTX-015) on one end and a cereblon (CRBN) ubiquitin E3 ligase binding group (pomalidomide) on the other end . This bifunctional molecule brings BRD4 and cereblon into close proximity, leading to the ubiquitination and degradation of BRD4 . The degradation of BRD4 results in the downregulation of c-MYC and other oncogenic proteins, thereby inhibiting cancer cell growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Temporal analysis of cell viability demonstrated that this compound moderately suppresses the growth of MCF-7 cells . The compound’s stability and degradation over time have been studied, showing that this compound can sustain the degradation of BRD4 and the suppression of downstream c-MYC . Long-term effects on cellular function include sustained growth arrest and apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a multiple myeloma mouse model, this compound exhibited in vivo antitumor activity without overt toxicities . The compound’s efficacy and toxicity were dose-dependent, with higher doses leading to more significant antitumor effects . At very high doses, potential toxic or adverse effects may be observed .
Metabolic Pathways
This compound is involved in metabolic pathways that include the degradation of BRD4 and the modulation of chemokine receptors, cell adhesion, and metabolic targets . The compound’s interaction with BRD4 leads to the downregulation of c-MYC and PLK1, which are critical for cancer cell survival and proliferation . Additionally, this compound affects metabolic flux and metabolite levels by altering the expression of key metabolic enzymes .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with transporters and binding proteins . The compound’s solubility and bioavailability have been improved by loading it into a self-nanoemulsifying preconcentrate (ARV-SNEP), which enhances its distribution and efficacy in vivo . This compound’s localization and accumulation within cells are influenced by its binding to BRD4 and cereblon .
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it exerts its activity by degrading nuclear BRD4 . The compound’s targeting signals and post-translational modifications direct it to specific compartments, such as the nucleus, where it interacts with BRD4 and cereblon . This localization is crucial for its function in regulating gene expression and cell cycle progression .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de ARV-825 implica la conjugación de un inhibidor de BRD4 con un ligando de cereblón utilizando un enlace. El inhibidor de BRD4 utilizado es a menudo OTX015, y el ligando de cereblón se deriva de la pomalidomida. La ruta sintética normalmente implica múltiples pasos, incluyendo la formación del enlace, la unión del inhibidor de BRD4 y la conjugación con el ligando de cereblón .
Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero está optimizada para la producción a gran escala. Esto implica el uso de técnicas de síntesis de alto rendimiento, procesos de purificación y medidas de control de calidad para garantizar la consistencia y la pureza del producto final .
3. Análisis de las reacciones químicas
Tipos de reacciones: this compound principalmente experimenta reacciones de quimeras de direccionamiento a proteolisis, donde recluta la ligasa de ubiquitina E3 cereblón a BRD4, lo que lleva a la ubiquitinación y posterior degradación de BRD4 por el proteasoma .
Reactivos y condiciones comunes:
Reactivos: OTX015 (inhibidor de BRD4), pomalidomida (ligando de cereblón), moléculas de enlace.
Condiciones: Las reacciones se llevan a cabo normalmente en condiciones suaves para preservar la integridad de los grupos funcionales involucrados.
Productos principales: El producto principal de la reacción es la proteína BRD4 degradada, lo que da como resultado la inhibición de la expresión genética mediada por BRD4 y los consiguientes efectos antitumorales .
Análisis De Reacciones Químicas
Types of Reactions: ARV-825 primarily undergoes proteolysis-targeting chimera reactions, where it recruits the E3 ubiquitin ligase cereblon to BRD4, leading to the ubiquitination and subsequent degradation of BRD4 by the proteasome .
Common Reagents and Conditions:
Reagents: OTX015 (BRD4 inhibitor), pomalidomide (cereblon ligand), linker molecules.
Conditions: The reactions are typically carried out under mild conditions to preserve the integrity of the functional groups involved.
Major Products: The major product of the reaction is the degraded BRD4 protein, which results in the inhibition of BRD4-mediated gene expression and subsequent anti-tumor effects .
Comparación Con Compuestos Similares
ARV-825 se compara con otros compuestos similares como JQ1, dBET1 y OTX015:
JQ1: Un pequeño inhibidor molecular de BRD4 que se une al dominio bromodominio e inhibe su función.
dBET1: Otro PROTAC que se dirige a BRD4 para su degradación.
OTX015: Un inhibidor de BRD4 utilizado en la síntesis de this compound.
Singularidad de this compound: this compound destaca por su doble funcionalidad de inhibir y degradar BRD4, lo que lleva a una supresión más sostenida y eficaz de la expresión genética mediada por BRD4 en comparación con otros inhibidores .
Lista de compuestos similares:
- JQ1
- dBET1
- OTX015
En conclusión, this compound es un compuesto prometedor con un potencial significativo en la terapia del cáncer y otras aplicaciones de investigación científica. Su mecanismo de acción único y su mayor potencia en comparación con compuestos similares lo convierten en una herramienta valiosa en el campo de la degradación dirigida de proteínas.
Propiedades
IUPAC Name |
2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[4-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H47ClN8O9S/c1-26-27(2)65-46-39(26)41(29-7-9-30(47)10-8-29)50-35(42-53-52-28(3)54(42)46)25-38(57)49-31-11-13-32(14-12-31)64-24-23-63-22-21-62-20-19-61-18-17-48-34-6-4-5-33-40(34)45(60)55(44(33)59)36-15-16-37(56)51-43(36)58/h4-14,35-36,48H,15-25H2,1-3H3,(H,49,57)(H,51,56,58)/t35-,36?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLOGRLTDKDANT-TYIYNAFKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NC4=CC=C(C=C4)OCCOCCOCCOCCNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C8=CC=C(C=C8)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NC4=CC=C(C=C4)OCCOCCOCCOCCNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C8=CC=C(C=C8)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H47ClN8O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
923.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-[[1-[[1-[[1-(2-carbamoylpyrrolidin-1-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]butanediamide;hydrochloride](/img/structure/B605516.png)

![N-({5-[3-(2-Amino-4-Oxo-4,7-Dihydro-1h-Pyrrolo[2,3-D]pyrimidin-6-Yl)propyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid](/img/structure/B605520.png)

![acetic acid;2-[(Z)-[(E)-3-[1-(2-nitrophenyl)pyrrol-2-yl]prop-2-enylidene]amino]guanidine](/img/structure/B605523.png)
![N-[2-[[(1S)-1-[3-(trifluoromethyl)phenyl]ethyl]amino]-1H-benzimidazol-4-yl]acetamide](/img/structure/B605524.png)


![3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid](/img/structure/B605527.png)

![Alanine, N-[[2-[[5-(aminocarbonyl)-1H-benzimidazol-2-yl]methyl]-1-methyl-1H-benzimidazol-6-yl]carbonyl]-3-phosphono-](/img/structure/B605531.png)

